3-Ethyl-3-phenyl-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77236-50-1 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
3-ethyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-2-12(8-9-13-11(12)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI Key |
HUGUNZZWSZIHIE-UHFFFAOYSA-N |
SMILES |
CCC1(CCNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(CCNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 3-Ethyl-3-phenyl-2-pyrrolidinone
The construction of the this compound framework can be achieved through various established synthetic routes. These methods often leverage the inherent reactivity of the pyrrolidinone ring system and its precursors.
Multi-component Reactions in Pyrrolidinone Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single step. tandfonline.comorganic-chemistry.org This strategy is highly valuable for generating molecular diversity quickly. tandfonline.com The synthesis of pyrrolidine (B122466) derivatives, in general, has benefited significantly from MCRs, which can proceed through various mechanisms, including [3+2] cycloaddition reactions. tandfonline.comtandfonline.com These reactions often result in good yields and high regioselectivity. tandfonline.com
Catalyst-Mediated Synthesis of Pyrrolidinone Scaffolds
Catalysis plays a pivotal role in the synthesis of pyrrolidinone scaffolds, enabling reactions that might otherwise be inefficient or unselective. Both metal-based and organocatalysts have been employed to construct the pyrrolidinone ring.
Palladium(II) catalysts, for example, have been used in the oxidative coupling of allyl tosylamides with styrenes to produce 2,4-substituted pyrrolidines. researchgate.net This reaction can be mediated by molecular oxygen and a copper(II) co-catalyst. researchgate.net Furthermore, a photoinduced, palladium-catalyzed enantioselective cyclization of conjugated 1,3-dienes with 2-bromoamides has been developed to access chiral γ-lactams, which are structurally related to pyrrolidinones. acs.org
Donor-acceptor (DA) cyclopropanes have also emerged as versatile building blocks for pyrrolidinone synthesis. mdpi.comnih.gov The reaction of DA cyclopropanes with primary amines can lead to either acyclic or cyclic products, including 1,5-functionalized pyrrolidin-2-ones. nih.gov Nickel perchlorate (B79767) has been shown to induce the reaction of cyclopropanes with anilines, which after a lactamization step, yields the corresponding pyrrolidin-2-one. mdpi.com This method has been successfully applied to synthesize N-aryl and N-benzyl-substituted γ-lactams. nih.gov
Novel Approaches and Advancements in this compound Synthesis
Recent advancements in synthetic chemistry have led to novel and more efficient methods for constructing pyrrolidinone scaffolds. One such innovative approach involves a Smiles-Truce cascade reaction. acs.orgnih.govnih.gov In this one-pot process, arylsulfonamides react with cyclopropane (B1198618) diesters under basic conditions to yield α-arylated pyrrolidinones. acs.orgnih.govnih.gov This method is notable for its operational simplicity and its ability to proceed without the need for strong Lewis acids or high temperatures. acs.org
Another area of development is the use of biocatalysis. For example, transaminases have been employed for the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses. acs.org While not directly applied to this compound, this enzymatic approach highlights a promising avenue for the asymmetric synthesis of related structures. Similarly, laccase from Myceliophthora thermophila has been used to catalyze the oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to form highly functionalized pyrrolidine-2,3-diones stereoselectively. rsc.org
A cobalt-catalyzed asymmetric reductive coupling of isocyanates with racemic tertiary alkyl halides has also been reported as a novel method for synthesizing sterically congested chiral amides, including those with a pyrrolidinone core. acs.org This enantioconvergent approach circumvents the need for organometallic reagents and provides access to α-quaternary stereocenters with high enantioselectivity. acs.org
Derivatization and Analog Generation Strategies
The modification of the this compound scaffold is crucial for exploring its structure-activity relationships. Various strategies have been developed to generate analogs with diverse substituents and stereochemistries.
Synthesis of Substituted Pyrrolidinone Analogs
The synthesis of substituted pyrrolidinone analogs often involves multi-step sequences starting from readily available precursors. For instance, a general method for preparing α-substituted pyrrolidines has been described, highlighting the versatility of this heterocyclic system for further functionalization. acs.org The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines or benzylamines allows for the introduction of a wide range of substituents on the aromatic moieties of both starting materials. mdpi.com This includes halogens, alkyl, and alkoxy groups. mdpi.comnih.gov
Furthermore, the synthesis of pochonicine analogs, which are polyhydroxylated pyrrolidines, demonstrates the ability to create complex stereoisomers from carbohydrate-derived nitrones. nih.gov These methods, while focused on a different class of pyrrolidines, showcase the chemical tractability of the pyrrolidinone ring for elaborate structural modifications.
| Starting Material 1 | Starting Material 2 | Product | Reference |
| Donor-Acceptor Cyclopropanes | Anilines/Benzylamines | 1,5-Substituted Pyrrolidin-2-ones | mdpi.comnih.gov |
| Arylsulfonamides | Cyclopropane Diesters | α-Arylated Pyrrolidinones | acs.orgnih.govnih.gov |
| ω-Chloroketones | Isopropylamine (amine donor) | 2-Substituted Chiral Pyrrolidines | acs.org |
| Isocyanates | Racemic Tertiary Alkyl Halides | α-Quaternary Pyrrolidinone Amides | acs.org |
Stereoselective Synthesis and Enantiomeric Resolution of this compound
The stereochemistry at the C3 position of this compound is a critical determinant of its biological activity. Consequently, methods for its stereoselective synthesis and enantiomeric resolution are of high importance.
Preparative resolution of the enantiomers of this compound (EPP) has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC). marquette.edunih.gov Specifically, a Chiralcel OJ stationary phase in the polar-organic mode has been employed for this separation. marquette.edunih.gov Through this method, it was determined that the first-eluting enantiomer is (+)-(R)-EPP, and the second is (–)-(S)-EPP. marquette.edunih.gov This separation allowed for the isolation of each enantiomer with high enantiomeric purity. marquette.edu
In terms of stereoselective synthesis, Evans chemistry has been utilized to prepare stereoisomers of related compounds, such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. nih.gov This approach involves an aldol (B89426) reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from a chiral oxazolidinone. nih.gov While this specific example does not produce this compound, the underlying principles of using chiral auxiliaries to control stereochemistry are directly applicable to the asymmetric synthesis of this target molecule.
| Method | Description | Outcome | Reference |
| Chiral HPLC | Preparative resolution of racemic EPP using a Chiralcel OJ stationary phase. | Separation of (+)-(R)-EPP and (–)-(S)-EPP with high enantiomeric purity. | marquette.edunih.gov |
| Evans Asymmetric Aldol Reaction | Stereoselective synthesis of related β-hydroxy acids using chiral oxazolidinones. | Provides a general strategy for controlling stereochemistry in similar structures. | nih.gov |
| Transaminase-Triggered Cyclization | Biocatalytic synthesis of chiral 2-substituted pyrrolidines. | Access to both enantiomers with high enantiomeric excess. | acs.org |
Structural Characterization and Stereochemical Investigations of 3 Ethyl 3 Phenyl 2 Pyrrolidinone
The chemical compound 3-Ethyl-3-phenyl-2-pyrrolidinone, a chiral α-substituted lactam, has been the subject of detailed structural and stereochemical analysis due to its potential applications. Understanding its three-dimensional structure is crucial for elucidating its properties and interactions.
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Motifs for Biological Activity
The biological activity of 3-Ethyl-3-phenyl-2-pyrrolidinone is intrinsically linked to its core structural components: the γ-lactam ring, a phenyl group at the C3 position, and an ethyl group also at the C3 position.
The Pyrrolidinone Ring: The five-membered γ-lactam ring is a crucial pharmacophore. researchgate.net It serves as a rigid backbone, positioning the substituents at the C3 position in a specific spatial orientation necessary for interaction with biological targets.
The C3-Phenyl Group: An aromatic ring at the C3 position is a common feature in many centrally active pyrrolidinone derivatives. In a study of 3,3-diphenyl-2-pyrrolidone derivatives, the presence of two phenyl groups at the C3 position conferred anticonvulsant activity. doi.org The phenyl group in this compound is believed to engage in π-π interactions with aromatic residues in the binding pocket of its target protein. acs.org This interaction is often critical for anchoring the molecule in the active site.
The C3-Ethyl Group: The presence of an alkyl group at the C3 position is also vital for activity. Alkyl groups can influence the molecule's lipophilicity, which affects its ability to cross the blood-brain barrier, a key requirement for centrally acting drugs. omicsonline.org Furthermore, the size and shape of the alkyl group can impact the binding affinity of the compound to its receptor through steric interactions. omicsonline.org
Impact of Substituent Modifications on Pyrrolidinone Scaffold Activity
The biological activity of the this compound scaffold is highly sensitive to modifications of the substituents at the C3 position. SAR studies on related 3,3-disubstituted-2-pyrrolidinones have provided valuable insights into these relationships.
In a key study on 3,3-dialkyl- and 3-alkyl-3-benzyl-2-pyrrolidinones, researchers found that the nature of the C3 substituents significantly influenced anticonvulsant activity. nih.gov For instance, the replacement of a phenyl group with a benzyl (B1604629) group (a phenylmethyl group) in compounds like 3-benzyl-3-ethyl lactam resulted in potent anticonvulsant effects. nih.gov This suggests that while a direct phenyl substitution is effective, a slightly more flexible benzyl group can also be accommodated and may lead to enhanced activity.
The following table summarizes the anticonvulsant activity of various 3,3-disubstituted-2-pyrrolidinones, highlighting the impact of modifying the C3 substituents.
| Compound | R1 | R2 | Anticonvulsant Activity (ED50, mg/kg, PTZ mouse model) |
| 7c | Ethyl | Ethyl | 46 |
| 7j | Benzyl | Ethyl | 42 |
Data sourced from a study on 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones. nih.gov
The data indicates that both 3,3-diethyl-2-pyrrolidinone (7c) and 3-benzyl-3-ethyl-2-pyrrolidinone (7j) are effective anticonvulsants. nih.gov This underscores the importance of having two substituents at the C3 position for this class of compounds. The similar high potency of the ethyl and benzyl groups when paired with another ethyl group suggests a degree of tolerance for different types of substituents at this position, as long as they meet certain size and lipophilicity requirements.
Further studies on other pyrrolidinone derivatives have shown that electron-donating or electron-withdrawing substituents on the phenyl ring can also modulate activity, indicating that the electronic properties of the aromatic ring play a role in target interaction. scispace.com
Stereochemical Influence on Structure-Activity Relationships
Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. nih.govresearchgate.net In the case of this compound, the C3 carbon atom is a chiral center, meaning the compound can exist as two enantiomers: (R)-3-Ethyl-3-phenyl-2-pyrrolidinone and (S)-3-Ethyl-3-phenyl-2-pyrrolidinone.
While direct comparative studies on the individual enantiomers of this compound are not extensively detailed in the provided search results, research on related chiral compounds consistently demonstrates the importance of stereochemistry. nih.gov For instance, in a study on 3-Br-acivicin isomers, only the (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereoselective uptake or target binding is crucial. nih.gov
It is highly probable that the two enantiomers of this compound interact differently with their biological target. One enantiomer is likely to have a higher affinity and, therefore, greater potency than the other. This difference in activity arises from the three-dimensional arrangement of the ethyl and phenyl groups, which must fit precisely into a chiral binding site on the target protein. The specific spatial orientation of these groups determines the strength and nature of the interactions, ultimately governing the biological response. A study on the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one revealed that they adopt very different crystal structures, which can be indicative of how they might interact differently in a chiral biological environment. acs.org
Molecular Mechanisms of Action and Biological Target Identification
Investigation of Molecular Interactions and Binding Affinities
Specific binding affinity data for 3-Ethyl-3-phenyl-2-pyrrolidinone is not extensively documented in publicly available literature. However, studies on analogous compounds suggest that the molecular interactions are largely dictated by the substituents on the pyrrolidinone ring.
Research into a series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones has demonstrated potent anticonvulsant activity, implying interaction with molecular targets within the central nervous system. nih.gov For instance, the analog 3-benzyl-3-ethyl-2-pyrrolidinone has been shown to be a highly effective anticonvulsant. nih.govacs.org The activity of these compounds is evaluated through their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating potential interactions with voltage-gated ion channels or modulation of inhibitory and excitatory neurotransmission. nih.govacs.org
The lipophilicity conferred by the phenyl and ethyl groups at the C3 position likely facilitates passage across the blood-brain barrier and influences hydrophobic interactions within the binding pockets of target proteins. ontosight.ai While quantitative binding affinities (like Ki or Kd values) are not specified for this compound, the effective dose (ED₅₀) in animal models for its analogs provides an indirect measure of their biological potency.
| Compound | Anticonvulsant Activity (ED₅₀ mg/kg, i.p. mice) | Protective Index (PI = TD₅₀/ED₅₀) |
| 3-Benzyl-3-ethyl-2-pyrrolidinone (Analog) | 42 (PTZ) | 3.00 |
| 74 (MES) | 1.70 | |
| 3,3-Diethyl-2-pyrrolidinone (Analog) | 46 (PTZ) | 5.65 |
| Phenobarbital (Reference Drug) | 22 (PTZ) | 4.00 |
| 1.37 | ||
| Valproic Acid (Reference Drug) | 133 (PTZ) | 2.12 |
| 5.18 | ||
| Ethosuximide (Reference Drug) | 161 (PTZ) | 2.35 |
Identification of Specific Receptors, Enzymes, or Ion Channels Modulated by this compound
Direct evidence identifying the specific molecular targets for this compound is scarce. However, based on the activity of its analogs and the broader class of pyrrolidinone anticonvulsants, several potential targets can be inferred.
Ion Channels: The efficacy of analogs like 3-benzyl-3-ethyl-2-pyrrolidinone in the maximal electroshock (MES) seizure model strongly suggests an interaction with voltage-gated sodium channels, a common mechanism for MES-active anticonvulsants. nih.govacs.orgmdpi.com This mode of action involves the stabilization of the inactivated state of these channels, which reduces the firing of action potentials. Furthermore, some pyrrolidine-2,5-dione derivatives have been found to interact with L-type calcium channels. mdpi.com
Receptors: Studies on other novel pyrrolidin-2-one derivatives have pointed towards an affinity for serotonergic (5-HT₁ₐ) and α1-adrenergic receptors as a possible mechanism for their anticonvulsant effects. nih.gov Given that many pyrrolidinone-based compounds are analogs of the neurotransmitter GABA, modulation of GABAergic neurotransmission is another plausible mechanism. nih.gov
Enzymes: The pyrrolidinone scaffold is present in inhibitors of various enzymes. For example, pyrrolidine-2,3-diones have been identified as inhibitors of Penicillin Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, although this is related to antibacterial rather than anticonvulsant activity. nih.gov Some pyrrolidinone derivatives have also been studied as potential inhibitors of enzymes involved in inflammation, such as cyclooxygenases (COX-1, COX-2) and 5-lipoxygenase (5-LOX). mdpi.com
Signaling Pathway Modulation by this compound and its Analogs
The specific signaling pathways modulated by this compound have not been fully elucidated. However, research on related compounds provides clues. For instance, some pyrrolidinone compounds have been implicated in the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, which are involved in cellular responses to a variety of stimuli. nih.gov
The anticonvulsant activity of its analogs suggests an influence on pathways that regulate neuronal excitability. By modulating ion channels, these compounds can affect downstream signaling cascades that are sensitive to changes in ion concentrations, such as calcium-dependent signaling pathways. The potential interaction with G-protein coupled receptors like serotonin (B10506) and adrenergic receptors would implicate the modulation of adenylyl cyclase and phospholipase C signaling pathways. nih.gov
Role of Pyrrolidinone Pharmacophores in Biological Response
The pyrrolidinone ring is a key structural motif, or pharmacophore, that is integral to the biological activity of many pharmaceutical compounds. ontosight.ai It is a five-membered lactam (a cyclic amide) and is considered a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active molecules. unipa.it
The key features of the pyrrolidinone pharmacophore that contribute to its biological role include:
Structural Rigidity and 3D Conformation: The non-planar, sp³-hybridized nature of the saturated pyrrolidinone ring allows for a three-dimensional arrangement of substituents, which is crucial for precise interactions with the binding sites of biological targets. unipa.it This contrasts with flat, aromatic rings.
Hydrogen Bonding Capability: The lactam moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong interactions with amino acid residues in proteins.
Scaffold for Diverse Substitution: The carbon atoms of the pyrrolidinone ring, particularly the C3 position, can be readily substituted with various functional groups. This allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, polarity, and size, to optimize its pharmacological activity and pharmacokinetic profile. In this compound, the ethyl and phenyl groups at the C3 position are critical for its observed anticonvulsant-like properties. nih.govacs.org
Metabolic Stability: The cyclic amide of the pyrrolidinone ring generally confers greater metabolic stability compared to a linear amide.
The pyrrolidinone core is found in the nootropic drug Piracetam and its anticonvulsant analogs like Levetiracetam, highlighting the versatility of this pharmacophore in targeting the central nervous system. wikipedia.org The biological response of compounds containing this scaffold is ultimately determined by the nature and spatial orientation of the substituents attached to the ring. unipa.it
Preclinical Pharmacological Investigations
In Vitro Cellular Models for Efficacy Assessment
Preclinical evaluation of CNS-active compounds frequently begins with in vitro cellular assays to determine potential mechanisms of action and identify off-target effects at a cellular level. nih.gov For compounds structurally related to 3-Ethyl-3-phenyl-2-pyrrolidinone, these assessments are crucial for predicting therapeutic efficacy and potential toxicity.
Commonly employed models include neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, which are used to assess general neurotoxicity and effects on cellular viability. nih.gov For instance, studies on certain 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives showed no significant neurocytotoxicity at concentrations up to 100 μM, a favorable characteristic for a potential CNS agent. mdpi.com
Given that many anticonvulsant drugs function by modulating ion channels, in vitro electrophysiological studies are a cornerstone of efficacy assessment. nih.govnih.gov It is known that many pyrrolidine-2,5-dione derivatives exhibit activity by blocking voltage-gated sodium channels (VGSCs) and/or voltage-gated calcium channels (VDCCs). nih.govnih.gov Binding assays can further elucidate these mechanisms; for example, a lead compound from a series of pyrrolidine-2,5-diones was found to interact with site 2 of neuronal voltage-sensitive sodium channels. mdpi.com While specific data on this compound is unavailable, its potential to modulate neuronal excitability would likely be investigated using such targeted ion channel assays.
In Vivo Animal Models for Activity Profiling
Following initial in vitro characterization, promising compounds are advanced to in vivo animal models to assess their pharmacological activity and therapeutic potential within a complex biological system. For pyrrolidinone-based scaffolds, activity is most frequently profiled in models of epilepsy and general CNS function.
The primary screening models for anticonvulsant activity include the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES model is considered predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test helps identify agents effective against absence seizures. mdpi.comnih.gov A third model, the 6 Hz test, is used to screen for compounds that may be effective against psychomotor seizures and drug-resistant epilepsy. mdpi.com
Numerous studies on 3-substituted pyrrolidine-2,5-diones demonstrate the utility of these models. The data collected typically includes the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from seizures. For example, N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione was found to have an ED₅₀ of 69.89 mg/kg in the rat MES test. nih.gov
| Compound Class/Name | Animal Model | ED₅₀ (mg/kg) | Citation |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES (rat) | 69.89 | nih.gov |
| 3-(benzo[b]thiophen-2-yl)-N-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione | MES (mouse) | 27.4 | mdpi.com |
| 3-(benzo[b]thiophen-2-yl)-N-((4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)pyrrolidine-2,5-dione | 6 Hz (mouse) | 30.8 | mdpi.com |
This table presents data for structurally related compounds to illustrate typical results from in vivo activity profiling.
CNS activity is also assessed through models of neurotoxicity, such as the rotarod test, which evaluates motor coordination. A high median toxic dose (TD₅₀) relative to the ED₅₀ suggests a favorable safety margin. nih.gov
Comparative Studies with Related Pyrrolidinone Scaffolds in Preclinical Settings
The pharmacological activity of pyrrolidinone derivatives is highly dependent on the nature and position of substituents on the core ring. nih.gov Structure-activity relationship (SAR) analyses of various pyrrolidinone scaffolds provide a framework for predicting the potential profile of this compound.
Pyrrolidine-2,5-diones (Succinimides): This class is well-established for its anticonvulsant properties, exemplified by the drug Ethosuximide. nih.gov Research shows that substituents at the C-3 position are critical determinants of activity. nih.gov For instance, in one series, derivatives with a 3-methyl group were more active in the MES test, whereas those with larger 3-benzhydryl or 3-isopropyl groups showed better protection in the scPTZ model. nih.gov The presence of a phenyl group at C-3 is a common feature in many potent anticonvulsant candidates. ptfarm.pl
3,3-Disubstituted-2-pyrrolidinones: This subclass is structurally very similar to this compound. Studies on 3,3-diphenyl-2-pyrrolidone derivatives have also demonstrated anticonvulsant activity in the MES screen. doi.org This suggests that a geminal disubstitution pattern at the C-3 position, particularly with aryl groups, is compatible with anticonvulsant effects. The combination of a small alkyl group (ethyl) and an aromatic ring (phenyl) in this compound represents a hybrid of substituent patterns seen in other active compounds.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
For instance, quantum chemistry calculations have been successfully applied to investigate the antioxidant properties of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives. nih.gov In one such study, the thermodynamics and kinetics of radical scavenging activity were calculated, identifying a specific derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, as a potent hydroxyl radical scavenger. nih.gov These calculations provided key data on reaction enthalpies and kinetic rate constants, which are crucial for understanding the antioxidant mechanism. nih.gov
A similar DFT approach to 3-Ethyl-3-phenyl-2-pyrrolidinone would involve optimizing its 3D geometry and calculating fundamental electronic properties. These calculations would yield valuable data, including:
HOMO-LUMO Energy Gap: The difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites and predicting how the molecule might interact with biological targets.
Orbital Distribution: Analysis of the HOMO and LUMO distributions would show which parts of the molecule—the pyrrolidinone ring, the ethyl group, or the phenyl group—are most involved in electron donation and acceptance, respectively.
The table below illustrates the type of data obtained from quantum chemical calculations on related pyrroline-2-one derivatives, which could be analogously determined for this compound.
Table 1: Example of Quantum Chemistry Data for a Related Pyrroline-2-one Derivative (Note: Data is for 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one)
| Calculated Property | Value | Significance |
| Overall rate constant (koverall) for HO˙ scavenging (in water) | 1.54 x 1010 M−1 s−1 | Indicates very effective scavenging of hydroxyl radicals, comparable to conventional antioxidants. nih.gov |
| Overall rate constant (koverall) for HO˙ scavenging (in pentyl ethanoate) | 2.05 x 109 M−1 s−1 | Demonstrates effective scavenging in a non-polar environment. nih.gov |
Molecular Dynamics Simulations of this compound Interactions
Specific molecular dynamics (MD) simulation studies for this compound are not currently available in the scientific literature. MD simulations are a powerful computational tool used to simulate the physical movements of atoms and molecules over time, providing a detailed view of molecular interactions and conformational changes.
For a molecule like this compound, MD simulations could be employed to:
Analyze Solvation: Simulate the interaction of the compound with water or other solvents to understand its solubility and the orientation of solvent molecules around it.
Study Conformational Dynamics: The ethyl and phenyl groups can rotate, and the pyrrolidinone ring can exhibit flexibility. MD simulations would reveal the preferred conformations of the molecule and the energy barriers between them.
Simulate Binding to a Target Protein: If a potential biological target, such as an enzyme or receptor, is identified, MD simulations can model the binding process. This can help to determine the stability of the ligand-protein complex, identify key interacting amino acid residues, and calculate the binding free energy, which is a predictor of binding affinity.
In Silico Screening and Virtual Ligand Design for Pyrrolidinone Derivatives
In silico screening and virtual ligand design are crucial components of modern drug discovery, and various pyrrolidinone derivatives have been the subject of such studies. These approaches use computational methods to screen large libraries of virtual compounds against a biological target to identify potential hits.
Research on pyrrolidinone derivatives has highlighted key structural features that influence biological activity. For example, in a study on pyrrolidine-2,3-diones as inhibitors of P. aeruginosa PBP3, it was found that a 3-hydroxyl group and a bulky group (like a benzyl) at the R1 position were critical for inhibitory activity. nih.gov Replacing a 3-fluorophenyl group with a smaller ethyl group led to a loss of effect, suggesting the importance of specific hydrophobic interactions with the enzyme's active site. nih.gov
These findings are instrumental in virtual ligand design, where new derivatives of a lead compound are designed and evaluated computationally before being synthesized. For this compound, its core structure could be used as a scaffold. Virtual libraries could be generated by computationally adding various substituents at different positions on the pyrrolidinone ring or the phenyl group. These virtual derivatives would then be docked into the active site of a target protein to predict their binding affinity and mode of interaction, prioritizing the most promising candidates for synthesis and experimental testing.
Table 2: Structure-Activity Relationship Insights from Pyrrolidinone Derivatives
| Compound Class | Target/Activity | Key Structural Findings | Reference |
| Pyrrolidine-2,3-diones | P. aeruginosa PBP3 Inhibition | A 3-hydroxyl group and a bulky N-substituent (R1) are important for activity. A benzylic group at R1 likely engages in hydrophobic interactions. | nih.gov |
| Pyrrolidinone Derivatives | General Biological Activity | The presence of ethyl and phenyl groups confers unique physicochemical properties. The stereochemistry and conformation are crucial for predicting biological activity. | ontosight.ai |
The structure of this compound, with its specific substituents at the C3 position, makes it an interesting candidate for such computational explorations against various biological targets.
Prediction of Biological Activity and Relevance (Conceptual)
Based on the known biological activities of the broader class of pyrrolidinone derivatives, it is possible to make conceptual predictions about the potential relevance of this compound. The pyrrolidinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.
Studies on various substituted pyrrolidinones have revealed significant biological activities, including:
Anticonvulsant Properties: Many pyrrolidinone derivatives have been investigated for their potential to treat seizures. ontosight.ai
Anti-inflammatory and Analgesic Effects: The scaffold is also associated with anti-inflammatory and pain-reducing activities. ontosight.ai
Enzyme Inhibition: Pyrrolidinone-based compounds have been developed as inhibitors for various enzymes. nih.govontosight.ai
The specific substituents on this compound—an ethyl group and a phenyl group at the C3 position—would critically influence its potential biological activity. The phenyl group can engage in π-π stacking and hydrophobic interactions with protein targets, while the ethyl group adds to the lipophilicity. The combination of these groups on the chiral center at C3 creates a specific three-dimensional structure that will determine its fit and affinity for the binding pockets of various enzymes or receptors. Therefore, it is conceptually plausible that this compound could exhibit activity in areas such as central nervous system disorders (e.g., as an anticonvulsant) or as an anti-inflammatory agent, warranting further investigation.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., Chiral HPLC for enantiomers)
Chromatographic techniques are pivotal for the separation and purity assessment of 3-Ethyl-3-phenyl-2-pyrrolidinone. High-Performance Liquid Chromatography (HPLC) is a principal method, especially for resolving enantiomers, which are non-superimposable mirror images of a chiral molecule. google.com The separation of these enantiomers is often a significant challenge due to their identical physical properties in a non-chiral environment. google.com
The resolution of enantiomers is typically achieved through chiral chromatography, which relies on the differential interaction of the enantiomers with a chiral selector. csfarmacie.cz This is often explained by the "three-point interaction" model, which posits that for chiral recognition to occur, at least three simultaneous interactions are necessary between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. csfarmacie.cz
Chiral Stationary Phases (CSPs) are commonly used in HPLC for this purpose. csfarmacie.cz Polysaccharide-based CSPs, for instance, are widely utilized. Another important class of CSPs is based on cyclodextrins, which are suitable for separating a broad range of chiral molecules due to their chiral cavity. csfarmacie.cz The choice of mobile phase, often a mixture of solvents like n-hexane and an alcohol modifier such as 2-propanol or ethanol, and the column temperature are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov For instance, research on similar chiral compounds has shown that decreasing the temperature and the proportion of the alcohol modifier in the mobile phase can lead to better separation. nih.gov In a recent 2025 study on related chiral amides, the enantiomeric ratio (er) was determined using chiral HPLC analysis on a chiral stationary phase. acs.org
The selection of the appropriate chiral column and mobile phase is crucial for successful enantiomeric separation. A variety of chiral columns are commercially available, designed to separate a wide range of chiral compounds. google.com
Table 1: Factors Influencing Chiral HPLC Separation
| Parameter | Influence on Separation | Common Examples/Settings |
|---|---|---|
| Chiral Stationary Phase (CSP) | Provides the chiral environment for differential interaction. | Polysaccharide derivatives, Cyclodextrins, Pirkle-type CSPs. csfarmacie.cz |
| Mobile Phase Composition | Affects the retention and selectivity of the enantiomers. | Mixtures of alkanes (e.g., n-hexane) and alcohols (e.g., 2-propanol, ethanol). nih.gov |
| Column Temperature | Influences the thermodynamics and kinetics of the separation process. | Typically controlled between 15°C and 35°C. nih.gov |
| Flow Rate | Affects the efficiency and analysis time. | A common flow rate is 1.0 mL/min. nih.gov |
Spectrometric Methods for Structural Elucidation and Quantification (e.g., NMR, Mass Spectrometry)
Spectrometric methods are indispensable for the structural elucidation and quantification of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques used.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. For instance, ¹H NMR can be used to determine the yield of reactions producing related compounds. acs.org The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum help in assigning the structure.
Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also aid in structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, can be calculated, which aids in its identification in complex mixtures. uni.lu
Table 2: Spectrometric Data for this compound
| Technique | Information Obtained | Example Data for this compound |
|---|---|---|
| Molecular Formula | The types and numbers of atoms in a molecule. | C₁₂H₁₅NO uni.lu |
| Monoisotopic Mass | The mass of the molecule with the most abundant isotopes. | 189.11537 Da uni.lu |
| Mass Spectrometry (Predicted) | Mass-to-charge ratios of different ionic adducts. | [M+H]⁺: 190.12265 m/z, [M+Na]⁺: 212.10459 m/z uni.lu |
| ¹H NMR | Information about the proton environment in the molecule. | Used for structural confirmation and quantitative analysis. acs.org |
| ¹³C NMR | Information about the carbon skeleton of the molecule. | Complements ¹H NMR for complete structural assignment. |
Development of Advanced Analytical Assays for Biological Matrix Research (non-clinical)
The development of advanced analytical assays is crucial for studying the behavior of this compound in non-clinical biological matrices such as plasma, urine, or tissue homogenates. These assays need to be sensitive, specific, and robust to accurately quantify the compound in complex biological samples.
While specific assays for this compound are not detailed in the provided search results, the development of such assays would likely follow established principles. This would involve techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS, which combine the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.
The development process for such an assay would typically include:
Method Development: Optimizing chromatographic conditions (column, mobile phase) and mass spectrometric parameters (ionization source, collision energy) to achieve the desired sensitivity and specificity for this compound and its potential metabolites.
Sample Preparation: Developing an efficient extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix and minimize interference.
Method Validation: A thorough validation according to regulatory guidelines to ensure the assay is accurate, precise, selective, sensitive, and stable.
In a broader context of related compounds, biochemical assays are used to study their biological activity. For example, in the research of pyrrolidine-2,3-dione (B1313883) derivatives, techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR) were used for biochemical characterization. nih.gov These methods can provide insights into the interaction of the compound with biological targets. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Applications beyond Current Research Focus (conceptual)
The inherent versatility of the pyrrolidinone scaffold is driving research far beyond its initial applications in central nervous system disorders. Conceptually, derivatives of 3-Ethyl-3-phenyl-2-pyrrolidinone could be developed into potent agents for various diseases by modifying the ethyl and phenyl groups or the core ring structure.
Anti-inflammatory Agents: A significant emerging area is the development of pyrrolidinone derivatives as novel anti-inflammatory drugs. nih.gov Recent research has focused on designing these compounds to act as specific inhibitors of key signaling molecules in the inflammatory cascade. For instance, novel pyrrolidinone derivatives have been developed as inhibitors of NF-κB inducing kinase (NIK), a crucial enzyme in the regulation of immune responses. nih.govnih.gov By blocking NIK, these compounds can prevent the production of inflammatory molecules, offering a targeted approach for treating autoimmune and inflammatory diseases. nih.govnih.gov Another strategy involves targeting the NF-κB pathway directly, as demonstrated by N-ethyl-2-pyrrolidinone-substituted flavan-3-ols, which suppress the activity of the NF-κB p65 subunit in macrophages. nih.gov
Oncology: The pyrrolidinone core is a privileged scaffold in cancer research, with several FDA-approved drugs and numerous candidates in development. researchgate.net Research is expanding to create derivatives that target specific cancer-related proteins and pathways. For example, pyrrolidinone-based molecules have been designed as inhibitors of isocitrate dehydrogenase 1 (IDH1) and the PIK3CA pathway, both of which are implicated in various cancers. researchgate.net Fused heterocyclic systems, such as pyrrolo[2,1-a]isoquinolines, are particularly potent cytotoxic agents, with some acting as topoisomerase inhibitors or mitochondrial function disruptors. nih.gov The development of taurine-based hybrid structures containing a pyrrolidine (B122466) moiety has also yielded compounds with promising antiproliferative activity against leukemia cell lines. mdpi.com
Antiviral Therapeutics: The pyrrolidinone structure is also being explored for its potential in creating new antiviral drugs. nih.gov Certain pyrrolidine analogs, such as Telaprevir, have been effective against the Hepatitis C Virus (HCV) by inhibiting the NS3/4A serine protease. nih.gov This same target is relevant for other viruses, suggesting a broader applicability. The structural framework of pyrrolidinone allows for the design of peptidomimetic compounds that can fit into the active sites of viral enzymes, making it a valuable scaffold for developing inhibitors against a range of viral pathogens. nih.govresearchgate.net
| Conceptual Therapeutic Area | Potential Molecular Target/Mechanism | Example from Pyrrolidinone Class | Reference |
| Anti-inflammatory | NF-κB Inducing Kinase (NIK) Inhibition | Novel NIK Inhibitors | nih.govnih.gov |
| Oncology | PIK3CA Pathway Inhibition | Alpelisib | researchgate.net |
| Oncology | Topoisomerase Inhibition | Pyrrolo[2,1-a]isoquinolines | nih.gov |
| Antiviral | Viral Protease (e.g., HCV NS3/4A) Inhibition | Telaprevir | nih.gov |
Development of Advanced Synthetic Strategies for Complex Pyrrolidinone Scaffolds
The synthesis of the pyrrolidinone ring is well-established, often involving the cyclization of gamma-aminobutyric acid (GABA) or the reaction of gamma-butyrolactone (B3396035) with ammonia. wikipedia.org However, creating complex, highly substituted, and stereochemically defined derivatives like this compound requires more advanced and versatile synthetic strategies.
Future research will likely focus on methodologies that allow for precise control over the three-dimensional structure, which is critical for biological activity. Key areas of development include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at position 3 (and other positions) of the pyrrolidinone ring. This is crucial as different enantiomers of a drug can have vastly different biological activities.
Multi-component Reactions: Utilizing reactions where three or more reactants combine in a single step to rapidly build molecular complexity. This approach increases efficiency and allows for the creation of diverse libraries of pyrrolidinone derivatives for screening. researchgate.net
Novel Cyclization Strategies: Exploring new ways to form the five-membered ring, such as palladium(II)-assisted cyclizations or ring-closing metathesis, can provide access to novel and complex scaffolds that are not achievable through traditional methods. nih.gov
Synthesis of Fused Systems: Developing efficient syntheses for fused pyrrolidine systems, like the pyrrolo[2,1-a]isoquinolines, is an active area of research due to their potent anticancer properties. nih.gov This often involves multi-step sequences that build the complex polycyclic architecture.
| Synthetic Strategy | Description | Application/Benefit |
| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Crucial for creating enantiomerically pure drugs with optimal target binding. |
| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | A powerful tool for constructing highly substituted pyrrolidine rings. |
| Ring-Closing Metathesis | An olefin metathesis reaction used to form cyclic compounds. | Enables the synthesis of complex and unsaturated pyrrolidinone derivatives. |
| Microwave-Assisted Organic Synthesis (MAOS) | Use of microwave irradiation to accelerate chemical reactions. | Increases synthetic efficiency and supports green chemistry principles. nih.gov |
Integrated Omics Approaches in Pyrrolidinone Research (e.g., transcriptomics, proteomics in cell models)
To fully understand the biological effects of pyrrolidinone derivatives and to discover novel therapeutic targets, modern "omics" technologies are indispensable. These approaches provide a global view of cellular processes, moving beyond single-target interactions.
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome) in a cell, researchers can determine how a compound like a this compound derivative alters gene expression. This can reveal the signaling pathways that are activated or inhibited, providing clues to its mechanism of action. For example, a transcriptomic study could confirm that a novel anti-inflammatory pyrrolidinone is downregulating genes controlled by the NF-κB transcription factor.
Proteomics: This involves the large-scale study of proteins. Thermal proteome profiling or chemical proteomics can be used to identify the direct protein targets of a pyrrolidinone compound within the cell. This is a powerful, unbiased method for target deconvolution, helping to identify both intended targets and potential off-target interactions that could lead to side effects. The identification of NIK and various kinases as targets for pyrrolidinone derivatives was likely supported by proteomic approaches. nih.govmdpi.com
Metabolomics: Analyzing the metabolome can reveal how a pyrrolidinone derivative affects the metabolic pathways within a cell. This is particularly relevant for applications in oncology, where cancer cells often exhibit altered metabolism.
Integrating these omics datasets provides a comprehensive systems-biology understanding of a compound's effects, facilitating the prediction of its therapeutic potential and potential liabilities early in the drug discovery process.
Design of Next-Generation Pyrrolidinone Derivatives with Enhanced Specificity
The ultimate goal in drug design is to create molecules that interact potently with their intended target while minimizing interactions with other biomolecules. The 3D structure of the pyrrolidinone scaffold is a key advantage in this pursuit. nih.gov
Future design strategies for next-generation derivatives of compounds like this compound will heavily rely on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrrolidinone ring (e.g., the ethyl and phenyl groups at position 3) and correlating these changes with biological activity. This iterative process helps to identify the key chemical features required for potent and selective activity. nih.gov For example, studies on pyrrolo[2,1-a]isoquinolines have shown that the methoxy-acetophenone moiety is a critical determinant for inhibiting the BCRP efflux transporter in cancer cells. nih.gov
Computational Modeling and In Silico Design: Using computer models to predict how a designed molecule will bind to its protein target. Molecular docking studies can help prioritize which derivatives to synthesize, saving time and resources. This approach was used to predict and confirm that certain pyrazolo[1,5-a]quinazoline derivatives (related heterocyclic scaffolds) bind to JNK kinases. mdpi.com
Fragment-Based Drug Discovery: Using small chemical fragments to map the binding pockets of a target protein and then growing or linking these fragments to create a potent lead compound. The pyrrolidinone ring itself can serve as a core fragment to which other chemical moieties are attached.
Scaffold Hopping: Replacing the pyrrolidinone core with other, structurally different scaffolds that maintain a similar 3D arrangement of key functional groups. This can lead to compounds with improved properties, such as better metabolic stability or novel intellectual property.
Through the combination of these advanced design principles, researchers can evolve simple scaffolds into highly optimized, next-generation therapeutic agents with superior efficacy and specificity.
Conclusion
Summary of Key Academic Discoveries and Research Contributions pertaining to 3-Ethyl-3-phenyl-2-pyrrolidinone
Direct academic literature focused exclusively on this compound is notably limited. The majority of available information comes from chemical databases and supplier catalogs, which have documented its existence and basic chemical identifiers. PubChem, a comprehensive database of chemical molecules, notes a lack of specific literature data for this compound. uni.lu
However, key information regarding its synthesis has been reported. One documented synthetic route involves the cyclization of 2-(cyanomethyl)-2-phenylbutanoic acid methyl ester. chemsrc.com Another potential pathway starts from ethyl 2-phenylbutanoate. chemsrc.com These findings establish fundamental methods for the preparation of the compound, providing a crucial starting point for any future investigation into its properties and applications.
The primary academic contribution, therefore, is the identification and cataloging of this compound as a distinct chemical entity and the outlining of viable synthetic pathways. Its physical and chemical properties are largely predicted based on its structure, with data such as its molecular formula (C12H15NO) and various structural identifiers being well-established. uni.lu
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H15NO | uni.lu |
| CAS Number | 77236-50-1 | chemsrc.com |
| InChIKey | HUGUNZZWSZIHIE-UHFFFAOYSA-N | uni.lu |
| SMILES | CCC1(CCNC1=O)C2=CC=CC=C2 | uni.lu |
| Monoisotopic Mass | 189.11537 Da | uni.lu |
Remaining Challenges and Open Questions in this compound Research
The most significant challenge in the study of this compound is the profound lack of empirical data. As highlighted by major chemical databases, there is a scarcity of published research on its biological, pharmacological, and even its detailed physicochemical properties. uni.lu This gap in knowledge presents several open questions for researchers:
Pharmacological Profiling: The core pyrrolidinone scaffold is present in compounds with known anticonvulsant, nootropic, and analgesic activities. ontosight.aiwikipedia.org A primary open question is whether this compound exhibits any activity on the central nervous system or other biological systems. Comprehensive screening is required to determine its pharmacological profile.
Stereochemistry and Activity: The compound possesses a chiral center at the C3 position. A major challenge would be the development of stereoselective synthetic methods to isolate the individual enantiomers. It is well-established in medicinal chemistry that different stereoisomers can have vastly different biological activities and metabolic profiles. nih.gov Investigating the specific activities of the (R) and (S)-enantiomers is a critical unanswered question.
Mechanism of Action: Should any biological activity be discovered, elucidating the mechanism of action would be the next significant hurdle. Identifying its molecular targets, such as specific enzymes or receptors, would be essential for understanding its potential therapeutic applications.
Metabolism and Toxicology: There is no available data on the metabolic fate or toxicological profile of this compound. In vivo and in vitro studies are needed to understand how it is metabolized, its potential for accumulation, and its safety profile before any further development could be considered.
Broader Implications for Medicinal Chemistry and Chemical Biology
Despite the lack of specific data, the structure of this compound has broader implications for medicinal chemistry and chemical biology, primarily through its identity as a member of the pyrrolidinone family.
A Privileged Scaffold in Drug Discovery: The 2-pyrrolidinone (B116388) ring is considered a "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This is exemplified by the wide range of successful drugs and bioactive molecules containing this core structure. The nootropic drug Piracetam and the anticonvulsant Levetiracetam are classic examples that highlight the utility of the pyrrolidinone ring in targeting the central nervous system. wikipedia.org Furthermore, related structures are investigated for anti-inflammatory, analgesic, and antibacterial properties. ontosight.ainih.govmdpi.com The study of compounds like this compound could, therefore, lead to the discovery of new agents in these therapeutic areas.
Probing Biological Space: In chemical biology, substituted pyrrolidinones serve as valuable molecular probes to explore biological processes. The non-planar, three-dimensional nature of the saturated pyrrolidinone ring allows for precise spatial arrangement of substituents, which can be used to map the binding pockets of enzymes and receptors. nih.gov The investigation into how the ethyl and phenyl groups of this specific molecule interact with biological targets could provide valuable structure-activity relationship (SAR) data, informing the design of more potent and selective molecules.
Intermediate for Complex Synthesis: Simple pyrrolidinone derivatives often serve as key intermediates in the synthesis of more complex pharmaceutical agents. For instance, related structures are used in the preparation of the antidiabetic drug Glimepiride. chemicalbook.com This underscores the importance of developing robust synthetic methodologies for this class of compounds, as they are foundational building blocks in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Ethyl-3-phenyl-2-pyrrolidinone, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves cyclization of N-substituted γ-lactam precursors. For example, a two-step process using ethyl phenylacetate and ethylenediamine derivatives under acidic catalysis (e.g., HCl or p-TsOH) can yield the pyrrolidinone core. Reaction optimization includes varying solvents (e.g., toluene for azeotropic water removal), temperature (80–120°C), and catalyst loading. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC and NMR (¹H/¹³C) ensures intermediate formation .
Q. How can researchers characterize the stereochemistry and conformational dynamics of this compound?
- Methodological Answer : X-ray crystallography is definitive for stereochemical assignment. For dynamic studies, NOESY NMR can identify spatial proximities between protons, while VT-NMR (variable-temperature) reveals rotational barriers of substituents. Computational methods (DFT with B3LYP/6-31G*) model ground-state conformers and predict thermodynamic stability. IR spectroscopy assists in identifying lactam C=O stretching frequencies (~1680–1720 cm⁻¹) to confirm ring integrity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay variability. Researchers should:
- Perform rigorous purity validation (HPLC-MS, ≥95% purity).
- Replicate assays under standardized conditions (e.g., cell lines, incubation times).
- Use SAR (Structure-Activity Relationship) studies to isolate pharmacophores.
- Apply meta-analysis of published data to identify confounding variables (e.g., solvent effects in in vitro assays) .
Q. How can computational modeling predict the metabolic stability and toxicity of this compound in drug discovery?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate solubility, CYP450 metabolism, and hERG inhibition.
- Metabolic Pathways : CYP3A4/2D6 docking simulations (AutoDock Vina) identify potential oxidation sites.
- Toxicity : QSAR models (e.g., ProTox-II) predict hepatotoxicity and mutagenicity. Experimental validation via microsomal stability assays (human liver microsomes + NADPH) confirms in silico results .
Q. What advanced analytical techniques differentiate degradation products of this compound under stressed conditions?
- Methodological Answer : Forced degradation (acid/base/thermal/oxidative stress) followed by LC-HRMS identifies degradants. For example:
- Oxidative Degradation : H₂O₂ exposure may yield N-oxide derivatives.
- Photodegradation : USP light chamber studies with UV/Vis monitoring.
- Mechanistic Insights : MS/MS fragmentation patterns and isotopic labeling trace degradation pathways .
Methodological Considerations Table
| Research Aspect | Key Techniques | Purpose |
|---|---|---|
| Synthesis Optimization | Reflux condensation, solvent screening | Maximize yield and purity |
| Structural Elucidation | X-ray crystallography, 2D NMR | Confirm stereochemistry and conformations |
| Bioactivity Validation | Cell-based assays (IC50/EC50), SAR analysis | Establish therapeutic potential and mechanism |
| Stability Profiling | LC-HRMS, accelerated stability studies | Identify degradants and shelf-life |
| Computational Modeling | DFT, molecular docking, QSAR | Predict reactivity, binding affinity, and toxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
